8-Butylaminoadenosine
Description
8-Butylaminoadenosine is a synthetic adenosine derivative characterized by a butylamino substitution at the 8-position of the adenine base. The 8-position modification is critical for altering binding affinity and selectivity toward cellular targets compared to unmodified adenosine.
Properties
CAS No. |
65456-84-0 |
|---|---|
Molecular Formula |
C14H22N6O4 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2-[6-amino-8-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-2-3-4-16-14-19-8-11(15)17-6-18-12(8)20(14)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,2-5H2,1H3,(H,16,19)(H2,15,17,18) |
InChI Key |
OQQOFNMNLZCUPG-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
CCCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonyms |
8-butylaminoadenosine BAA-8BN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylaminoadenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Nitration: The adenine ring of adenosine is nitrated to introduce a nitro group at the 8th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with butylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed using industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Butylaminoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Modified amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 8-Butylaminoadenosine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of adenosine derivatives in cellular signaling and metabolism .
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases due to its structural similarity to adenosine, which plays a role in various physiological processes .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 8-Butylaminoadenosine involves its interaction with adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By binding to these receptors, this compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-butylaminoadenosine with structurally related adenosine derivatives, focusing on substituent effects, biological activities, and experimental applications.
Table 1: Comparison of 8-Substituted Adenosine Derivatives
Key Findings:
Substituent Impact on Solubility: The butylamino group in this compound introduces significant hydrophobicity, reducing water solubility compared to 8-methyladenosine and 8-aminoadenosine. This property may limit its bioavailability but enhance membrane permeability in cellular assays. In contrast, 8-aminoadenosine’s polar amino group improves solubility, facilitating in vitro applications requiring aqueous environments .
Biological Activity: Antiviral Mechanisms: 8-Methyladenosine derivatives are known to activate RNase L, a key enzyme in the interferon-mediated antiviral response, via incorporation into 2',5'-oligoadenylates (2-5A) . Cytotoxicity: 8-Phenylthioadenosine exhibits cytotoxicity in cancer cell lines by disrupting S-adenosylmethionine (SAM)-dependent methylation processes . The butylamino group’s larger size and basicity might confer distinct interactions with methyltransferases or receptors.
Receptor Binding: Adenosine receptor (A1, A2A, A2B, A3) binding is highly sensitive to 8-position modifications. For example, 8-phenylthioadenosine shows reduced affinity for A1 receptors compared to unmodified adenosine due to steric hindrance . This compound’s bulky substituent may similarly alter receptor selectivity, though experimental data are lacking.
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